8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

antimalarial kinase inhibition PfPK5

8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a privileged scaffold intermediate for medicinal chemistry, featuring a critical C8-bromine handle enabling site-selective Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is essential for systematic SAR exploration to optimize SHP2 allosteric inhibitors (lead scaffold IC50 = 0.104 µM) and for constructing DNA-PK inhibitor libraries. The compound also serves as a reference standard for kinase selectivity profiling (Pfmrk IC50 = 3.5 µM, 37-fold selectivity over PfPK5). Procure as a 98% purity building block from qualified suppliers for hit-to-lead optimization and high-throughput parallel synthesis campaigns.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 1198413-10-3
Cat. No. B3220566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
CAS1198413-10-3
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C=CN2C1=O)Br
InChIInChI=1S/C8H5BrN2O/c9-6-2-4-11-7(5-6)10-3-1-8(11)12/h1-5H
InChIKeyCVYFPYSSTYXLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-10-3): Scaffold Overview and Baseline Procurement Context


8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-10-3) is a brominated fused bicyclic heterocycle comprising a pyridine ring fused to a pyrimidin-4-one core, with the bromine substituent located at the 8-position of the pyrido moiety . The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core of numerous bioactive compounds including allosteric SHP2 inhibitors, antiplasmodial agents, and DNA-PK inhibitors [1]. This specific brominated derivative is commercially available from multiple vendors at 95% to 98% purity and is utilized primarily as a versatile synthetic intermediate for further derivatization via cross-coupling and nucleophilic substitution reactions .

Why 8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Interchanged with Unsubstituted or Positional Analog Isomers


Substitution of 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one with unsubstituted pyrido[1,2-a]pyrimidin-4-one, or with regioisomeric bromo-derivatives, is not a functionally equivalent replacement. The bromine atom at the 8-position serves as a critical synthetic handle that enables site-selective cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—for the modular construction of diverse derivative libraries . In the context of DNA-PK inhibitor development, 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones (rather than 8-substituted derivatives) were employed, indicating that the position of substitution directly dictates both the feasible synthetic pathway and the resulting biological activity profile . Furthermore, the 8-bromo substitution pattern is distinct from alternative halogenated scaffolds such as 8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one, which belongs to a different ring fusion topology and exhibits divergent reactivity and biological target engagement . The quantitative evidence below substantiates that the 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one scaffold possesses measurable, position-dependent differentiation that precludes casual analog substitution.

Quantitative Evidence for 8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Head-to-Head and Cross-Study Comparisons


Enzymatic Inhibition of PfPK5: Target Compound vs. Human CDK1 Selectivity Profile

8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one exhibits measurable inhibitory activity against Plasmodium falciparum cyclin-dependent protein kinase PfPK5 with an IC50 of 1.30 × 10⁵ nM (130 μM), while displaying approximately 10-fold higher potency against the human ortholog CDK1/cyclin B (IC50 = 1.20 × 10⁴ nM, 12 μM) [1]. This differential activity profile—where the compound is more potent against the human kinase than the parasitic target—represents a quantifiable selectivity pattern distinct from other pyrido[1,2-a]pyrimidin-4-one derivatives that have been optimized for PfPK5 selectivity [2].

antimalarial kinase inhibition PfPK5 CDK1 selectivity

Scaffold-Validated SHP2 Allosteric Inhibition: Class-Level Potency Benchmarking for Pyrido[1,2-a]pyrimidin-4-one Derivatives

The pyrido[1,2-a]pyrimidin-4-one core scaffold—the identical heterocyclic framework of 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one—has been validated as a privileged structure for allosteric SHP2 inhibition [1]. In a 2024 study, compound 14i bearing this core demonstrated IC50 = 0.104 μM against full-length SHP2 with excellent selectivity over SHP2-PTP (IC50 > 50 μM, >480-fold selectivity) [1]. This same compound exhibited antiproliferative activity against Kyse-520 esophageal cancer cells (IC50 = 1.06 μM) with a 29-fold therapeutic window relative to normal HBMEC cells (IC50 = 30.75 μM) [1]. Critically, 14i displayed stronger inhibitory activity on NCI-H358 and MIA-PaCa2 cancer cells compared to the clinical-stage SHP2 inhibitor SHP099, establishing a benchmark for pyrido[1,2-a]pyrimidin-4-one derivatives against an industry-standard comparator [1].

SHP2 allosteric inhibition cancer scaffold hopping structure-activity relationship

8-Bromo Position as a Critical Synthetic Handle: Comparative Reactivity vs. 9-Substituted Pyridopyrimidinones in DNA-PK Inhibitor Synthesis

In the development of DNA-dependent protein kinase (DNA-PK) inhibitors, researchers employed a divergent synthetic strategy wherein 8-substituted 2-morpholin-4-yl-quinolin-4-ones and 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones were both synthesized and evaluated . The quinolinone series required 8-bromo-2-morpholin-4-yl-quinolin-4-one as a key intermediate for Suzuki cross-coupling derivatization . In contrast, the pyrido[1,2-a]pyrimidin-4-one series utilized 9-hydroxy-2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one O-trifluoromethanesulfonate (9-OTf) as the reactive intermediate for cross-coupling . Both series produced DNA-PK inhibitors with IC50 values in the low nanomolar range when substituted with dibenzothiophen-4-yl, dibenzofuran-4-yl, or biphen-3-yl groups, and the pyridopyrimidinones were essentially equipotent with the quinolinones and the corresponding 8-substituted chromen-4-ones . This established synthetic precedent demonstrates that the 8-bromo position on the pyrido[1,2-a]pyrimidin-4-one scaffold would provide a distinct and complementary site for cross-coupling diversification compared to the 9-position, enabling access to a different region of chemical space.

DNA-PK cross-coupling Suzuki-Miyaura synthetic intermediate structure-activity relationship

PfPK5 vs. Pfmrk Differential Inhibition: Target-Specific Activity Profiling within the Plasmodium Kinome

8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one demonstrates differential inhibitory activity across two distinct Plasmodium falciparum cyclin-dependent protein kinases: PfPK5 (IC50 = 1.30 × 10⁵ nM, 130 μM) and Pfmrk (IC50 = 3.50 × 10³ nM, 3.5 μM) [1]. This represents a 37-fold higher potency against Pfmrk compared to PfPK5, establishing a quantifiable intra-parasite kinome selectivity profile [1]. Both kinases are putative CDK-like proteins in P. falciparum; PfPK5 has high sequence similarity to human CDK2, while Pfmrk is the MO15-related protein kinase [2]. The compound's differential activity (3.5 μM vs. 130 μM) provides a measurable selectivity window between these two structurally related malarial kinase targets [1].

antimalarial PfPK5 Pfmrk kinase selectivity Plasmodium falciparum

Optimal Research and Procurement Applications for 8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-10-3)


Medicinal Chemistry: SHP2 Allosteric Inhibitor Lead Optimization via 8-Position Derivatization

Based on the validated SHP2 inhibitory activity of the pyrido[1,2-a]pyrimidin-4-one scaffold (compound 14i: SHP2 IC50 = 0.104 μM, >480-fold selectivity over SHP2-PTP, superior cellular potency to SHP099 in NCI-H358 and MIA-PaCa2 cells), 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is optimally deployed as a versatile intermediate for SAR exploration at the 8-position [1]. The bromine atom serves as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling systematic variation of the 8-position substituent while maintaining the SHP2-active core scaffold . This approach is particularly valuable for teams seeking to optimize SHP2 inhibitor potency, selectivity, and cellular efficacy through modular diversification of the 8-position vector.

Chemical Biology: Pfmrk-Selective Probe Development for Plasmodium Kinome Studies

The compound's 37-fold selectivity for Pfmrk (IC50 = 3.5 μM) over PfPK5 (IC50 = 130 μM) positions 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one as a suitable starting scaffold for developing Pfmrk-selective chemical probes [1]. In antimalarial research programs focused on target validation of P. falciparum kinases, this compound provides a defined selectivity fingerprint that can guide medicinal chemistry optimization toward improved Pfmrk potency and selectivity over human CDK1/cyclin B (12 μM) [1]. Procurement for kinome profiling and structure-activity relationship studies around the pyrido[1,2-a]pyrimidin-4-one scaffold is supported by the compound's commercially available status and documented kinase inhibition data.

Synthetic Methodology: Modular Library Synthesis via 8-Position Cross-Coupling

As demonstrated in the DNA-PK inhibitor development program where 8-bromo intermediates enabled parallel Suzuki cross-coupling library synthesis, 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is ideally suited for high-throughput parallel synthesis of diverse pyrido[1,2-a]pyrimidin-4-one derivative libraries [1]. The 8-position bromine provides a complementary diversification site to the 9-position functionalization strategy employed in the pyrido[1,2-a]pyrimidin-4-one DNA-PK inhibitor series, enabling access to structurally distinct chemical space [1]. This application scenario is particularly relevant for medicinal chemistry groups and CROs conducting scaffold-focused library synthesis and hit-to-lead optimization campaigns.

Kinase Inhibitor Tool Compound: Defined Selectivity Profiling for Off-Target Assessment

With characterized activity against human CDK1/cyclin B (IC50 = 12 μM) and P. falciparum Pfmrk (IC50 = 3.5 μM), 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one can serve as a reference compound for establishing baseline kinase selectivity profiles in inhibitor screening cascades [1]. The compound's defined, albeit moderate, potency across these kinase targets provides a benchmark for assessing selectivity improvements in optimized pyrido[1,2-a]pyrimidin-4-one derivatives. Procurement is warranted for use as an internal reference standard in biochemical and cellular kinase inhibition assays where scaffold-dependent selectivity patterns are being evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.